4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It serves as a valuable tool in scientific research, particularly in modeling Parkinson's disease (PD) in animal models. This compound selectively targets dopaminergic neurons in the substantia nigra pars compacta, leading to their degeneration and inducing Parkinsonian-like symptoms in animals. [] This selective neurotoxicity makes it a useful tool for studying the mechanisms underlying PD and evaluating potential therapeutic interventions.
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound notable for its structural characteristics and potential applications in various scientific fields. This compound features a tetrahydropyridine ring that is substituted with a 3,4-dimethoxyphenyl group, making it an interesting subject for research in organic chemistry, pharmacology, and material science. Its chemical structure is represented by the formula and has the CAS number 1427379-41-6.
This compound can be synthesized from commercially available starting materials such as 3,4-dimethoxybenzaldehyde and suitable amines like pyrrolidine. The synthesis process involves several key steps that lead to the formation of the tetrahydropyridine structure.
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is classified as a tetrahydropyridine derivative. Tetrahydropyridines are a class of heterocyclic compounds containing nitrogen in their ring structure, which often exhibit significant biological activity and are of interest in medicinal chemistry.
The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to scale up the synthesis while ensuring consistent quality and yield. Reaction conditions are optimized to maximize efficiency and minimize by-products.
The molecular structure of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride includes a tetrahydropyridine ring bonded to a 3,4-dimethoxyphenyl group. The arrangement of atoms within the molecule contributes to its unique properties and potential biological activity.
The compound can undergo various chemical reactions:
The oxidation products include ketones and carboxylic acids, while reduction can lead to fully saturated tetrahydropyridine derivatives. Substitution reactions may yield halogenated or nitrated derivatives depending on the reagents used.
The mechanism by which 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects primarily involves interactions with molecular targets such as enzymes and receptors. The compound's structural features enable it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects including enzyme inhibition or alteration of receptor signaling pathways.
Relevant data on melting point and boiling point are not extensively documented but can vary based on purity and crystallization methods employed.
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has diverse applications in scientific research:
This compound's unique structural attributes make it a valuable subject for further research across multiple scientific disciplines.
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a structural analog of the well-characterized neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Like MPTP, this compound is metabolized via monoamine oxidase-B (MAO-B) in glial cells to form a pyridinium metabolite (analogous to MPP+) [1] [4]. The cationic metabolite undergoes selective accumulation in dopaminergic neurons through the dopamine transporter (DAT), where it inhibits mitochondrial complex I of the electron transport chain [4] [7]. This inhibition disrupts ATP synthesis, elevates oxidative stress through reactive oxygen species (ROS) generation, and ultimately triggers apoptotic cascades.
The dimethoxy substitutions at the 3- and 4-positions of the phenyl ring may influence the compound’s lipophilicity and binding affinity to DAT, potentially altering its potency relative to MPTP. In vitro studies of similar analogs demonstrate sustained exposure leads to:
Table 1: Key Steps in Neurotoxic Metabolic Activation
Process | Biological Site | Consequence |
---|---|---|
MAO-B oxidation | Astrocytes | Bioactivation to pyridinium cation |
DAT transport | Dopaminergic terminals | Selective neuronal accumulation |
Complex I inhibition | Mitochondria | ATP depletion, ROS generation |
JNK/GSK-3β activation | Neuronal cytosol | Apoptotic signaling cascade |
Structurally, 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine differs from MPTP by the addition of two methoxy groups (–OCH₃) on the phenyl ring, replacing hydrogens at the 3- and 4-positions [5]. This modification may enhance its electron-donating capacity, potentially altering its redox cycling behavior and toxicological profile compared to MPTP. Analogous compounds like 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine exhibit reduced striatal dopamine depletion in murine models relative to MPTP, suggesting substituent position critically influences neurotoxicity [2] [5].
Notably, the ortho-dimethoxy configuration resembles cytochrome P450 substrates, potentially diverting metabolic pathways away from neurotoxic cation formation. In contrast, MPTP’s unsubstituted phenyl ring favors efficient conversion to MPP+, explaining its unparalleled dopaminergic specificity [4] [7].
Table 2: Structural and Functional Comparison with Analogous Compounds
Compound | R1 | R2 | Relative Neurotoxicity | Key Biological Target |
---|---|---|---|---|
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | H | H | High (reference) | Mitochondrial complex I |
4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine | OCH₃ | OCH₃ | Moderate (inferred) | Mitochondrial complex I |
4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | OCH₃ | H | Low | DAT / Mitochondria |
This compound provides a chemically distinct tool for investigating Parkinson’s disease (PD) pathogenesis beyond classical MPTP models. In vitro, it induces dose-dependent cytotoxicity in dopaminergic neuron cultures, characterized by α-synuclein aggregation and impaired lysosomal function—features mirroring human PD pathology [3] [6]. Unlike MPTP, its dimethoxy derivatives may exhibit slower kinetics of metabolite formation, enabling studies of chronic neuronal stress responses.
In vivo, rodent models using this compound show:
These features address limitations of acute MPTP models, which produce rapid neurodegeneration but less robust synucleinopathy. The compound’s chronic toxicity better simulates the insidious progression of human PD [3].
Table 3: Applications in Parkinson’s Disease Modeling
Model System | Key Findings | Advantages Over MPTP |
---|---|---|
Primary neuron cultures | α-Synuclein aggregation, synaptic vesicle dysfunction | Slower toxicity enables time-course studies |
Murine chronic exposure | Progressive motor deficits, non-motor symptoms | Recapitulates prodromal phase |
Non-human primates | Lewy-like pathology in surviving neurons | Closer neuroanatomical homology |
The compound’s preferential toxicity toward SNc dopaminergic neurons (over adjacent VTA neurons) arises from intersecting vulnerabilities:
Notably, genetic PD risk factors (e.g., GBA mutations, SNCA triplication) exacerbate these vulnerabilities by compromising lysosomal clearance of damaged mitochondria and protein aggregates [6].
Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: